N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride
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Overview
Description
RS 56812 hydrochloride is a highly potent and selective partial agonist of the 5-HT3 receptor, which is a type of serotonin receptor. This compound has been extensively studied for its ability to bind to 5-HT3 receptors with high affinity, making it a valuable tool in scientific research, particularly in the fields of neuropharmacology and cognitive disorders .
Mechanism of Action
Target of Action
RS 56812 hydrochloride is a highly potent and selective partial agonist at the serotonin 3 (5-HT3) receptor . The 5-HT3 receptor is a type of serotonin receptor found predominantly in the brain and in the gastrointestinal tract. It plays a significant role in the regulation of neurotransmission and is involved in various biological processes such as cognition, anxiety, and nausea .
Mode of Action
This property allows RS 56812 hydrochloride to modulate the activity of the 5-HT3 receptor, which can be beneficial in conditions where the receptor’s activity is dysregulated .
Biochemical Pathways
The 5-HT3 receptor is a ligand-gated ion channel, meaning that its activation leads to the opening of an ion channel, allowing ions to flow across the cell membrane . When RS 56812 hydrochloride binds to the 5-HT3 receptor, it triggers the opening of the ion channel, leading to an influx of cations such as sodium and calcium. This influx of ions can then trigger various downstream effects, such as the release of other neurotransmitters .
Pharmacokinetics
As a small molecule drug, it is likely to be well absorbed and distributed throughout the body . Its metabolism and excretion would depend on various factors, including the specific properties of the compound and the individual’s metabolic capacity .
Result of Action
The activation of the 5-HT3 receptor by RS 56812 hydrochloride can lead to various molecular and cellular effects. For instance, it has been shown to improve performance on animal tests of memory . This suggests that RS 56812 hydrochloride could potentially influence cognitive processes by modulating the activity of the 5-HT3 receptor .
Action Environment
The action, efficacy, and stability of RS 56812 hydrochloride can be influenced by various environmental factors. These could include the presence of other drugs or substances that can interact with the 5-HT3 receptor, the individual’s physiological state, and genetic factors that can influence the expression and function of the 5-HT3 receptor .
Biochemical Analysis
Biochemical Properties
RS 56812 hydrochloride interacts with 5-HT3 receptors in the brain, showing a high affinity with a pKi of 9.6 . It has greater than 1000-fold selectivity over a wide range of other neurotransmitter receptors .
Cellular Effects
It is known that it acts as a partial agonist at the 5-HT3 receptor , which plays a crucial role in the regulation of neurotransmission.
Molecular Mechanism
RS 56812 hydrochloride exerts its effects at the molecular level by binding to 5-HT3 receptors in the brain . This binding interaction leads to the activation of these receptors, influencing neurotransmission processes.
Temporal Effects in Laboratory Settings
It has been shown to improve performance on delayed matching-to-sample tasks in monkeys .
Dosage Effects in Animal Models
In animal models, RS 56812 hydrochloride has been shown to enhance certain aspects of task performance
Preparation Methods
The synthesis of RS 56812 hydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of RS 56812 hydrochloride is synthesized through a series of organic reactions, including cyclization and condensation reactions.
Functional Group Introduction: Specific functional groups are introduced to the core structure through substitution reactions. These reactions are carried out under controlled conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve a high level of purity
Chemical Reactions Analysis
RS 56812 hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in RS 56812 hydrochloride.
Substitution: Substitution reactions are commonly used to introduce different functional groups into the molecule. Common reagents used in these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
RS 56812 hydrochloride has a wide range of scientific research applications, including:
Neuropharmacology: It is used to study the function of 5-HT3 receptors in the brain and their role in cognitive processes and memory.
Cognitive Disorders: Research has shown that RS 56812 hydrochloride can improve performance on animal tests of memory, making it a valuable tool for studying cognitive disorders.
Serotonin Receptor Studies: This compound is used to investigate the binding affinity and selectivity of 5-HT3 receptors, providing insights into the development of new therapeutic agents targeting these receptors.
Drug Development: RS 56812 hydrochloride serves as a reference compound in the development of new drugs targeting serotonin receptors
Comparison with Similar Compounds
RS 56812 hydrochloride is unique in its high potency and selectivity for 5-HT3 receptors. Similar compounds include:
Granisetron: A selective 5-HT3 receptor antagonist used as an antiemetic.
Ondansetron: Another 5-HT3 receptor antagonist commonly used to prevent nausea and vomiting caused by chemotherapy.
Palonosetron: A 5-HT3 receptor antagonist with a longer half-life compared to other compounds in this class.
Alosetron: A selective 5-HT3 receptor antagonist used to treat irritable bowel syndrome .
RS 56812 hydrochloride stands out due to its partial agonist activity, which provides a different pharmacological profile compared to the antagonists listed above. This unique activity makes it a valuable tool for studying the physiological and pharmacological roles of 5-HT3 receptors.
Properties
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2.ClH/c1-20-10-14(13-4-2-3-5-16(13)20)17(22)18(23)19-15-11-21-8-6-12(15)7-9-21;/h2-5,10,12,15H,6-9,11H2,1H3,(H,19,23);1H/t15-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWCYXITJPBOHX-RSAXXLAASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3CN4CCC3CC4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N[C@H]3CN4CCC3CC4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.